N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds are known for their potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes . They are typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives involves several steps. These compounds are efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The structures of the newly synthesized compounds are usually confirmed by spectral data, elemental analyses, and chemical transformation .Molecular Structure Analysis
The molecular structure of these compounds is typically established by spectral data and single-crystal X-ray diffraction analysis . The N-heterocyclic core of these compounds is directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic displacement of bromide to give S-alkylated intermediate, followed by nucleophilic addition of NH group to the carbonyl group of benzoyl moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines, which include the compound , have been identified to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Antimicrobial Activity
These compounds have also been found to have significant antimicrobial properties . This makes them potentially useful in the development of new antibiotics, which are continually needed due to the rise of antibiotic-resistant bacteria.
Herbicidal Activity
Interestingly, thiazolo[4,5-b]pyridines have been shown to have herbicidal activity . This suggests potential applications in agriculture, particularly in the development of new herbicides.
Anti-inflammatory Activity
The anti-inflammatory activity of thiazolo[4,5-b]pyridines has been confirmed in several studies . This could make them valuable in the treatment of conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.
Antifungal Activity
Thiazolo[4,5-b]pyridines have been found to exhibit antifungal properties . This could lead to the development of new antifungal medications, which are essential in treating fungal infections in humans and in agriculture.
Antitumor Activity
These compounds have been reported to have antitumor activities . This suggests that they could be used in the development of new cancer treatments. In fact, some thiazolo[4,5-b]pyridines have shown promising results in cytotoxicity tests on certain cell lines .
Histamine H3 Receptor Antagonists
Some representatives of this class have been reported as histamine H3 receptor antagonists . These receptors are primarily found in the central nervous system and are implicated in a variety of neurological conditions, suggesting potential applications in neuropharmacology.
Drug-like Parameters and ADME Properties
In silico assessment for compounds similar to “N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide” revealed suitable drug-like parameters and ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This indicates that these compounds could potentially be developed into effective and safe drugs.
Mechanism of Action
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways. This results in the suppression of the downstream effects of these pathways, including cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, this compound reduces the levels of PIP3, thereby suppressing the activation of AKT and mTOR, and ultimately leading to reduced cell growth and proliferation .
Result of Action
The result of the action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide is the inhibition of cell growth and proliferation . By inhibiting PI3K, it suppresses the PI3K/AKT/mTOR pathway, leading to reduced cell growth and proliferation. This makes it a potential candidate for the treatment of diseases characterized by excessive cell growth, such as cancer .
Future Directions
The future directions for these compounds could involve further exploration of their medicinal and biological properties. The anticancer efficacy of these compounds against various cancer cell lines could be compared to standard anticancer drugs . Further docking analysis could reveal more about the interaction of these compounds with kinases .
properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h4-5,8-13H,1-3,6-7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJMZUDNDZNECK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.